2,4-dimethoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
2,4-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The compound 2,4-dimethoxy-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a derivative of thiazole . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . , topoisomerase I, and several human cancer cell lines.
Mode of Action
For instance, some thiazole derivatives have been reported to inhibit COX-1 , while others have been found to interact with DNA and topoisomerase I . The specific mode of action of 2,4-dimethoxy-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide would likely depend on its specific target.
Result of Action
Given the reported biological activities of thiazole derivatives, potential effects could include anti-inflammatory effects due to cox-1 inhibition , cytotoxic effects due to interaction with topoisomerase I , and potentially other effects depending on the specific targets of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2,4-dimethoxybenzohydrazide with 4-methyl-1,3-benzothiazole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,4-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other benzothiazole derivatives with potential biological activities.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and tuberculosis.
Industry: The compound is used in the production of materials with specific properties, such as fluorescence and electroluminescence
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolamine: Known for its antitumor activity.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Used in various chemical reactions and industrial applications.
N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide: Another benzothiazole derivative with potential biological activities .
Uniqueness
2,4-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-5-4-6-14-15(10)18-17(24-14)20-19-16(21)12-8-7-11(22-2)9-13(12)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCFXPGVALFHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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